13-POHSA

Metabolic disease Insulin sensitivity Lipidomics

Metabolic researchers face regioisomer-specificity challenges in adipose-tissue lipid crosstalk studies; substituting 13-POHSA with 9-POHSA or 13-PAHSA confounds insulin-sensitivity data. 13-POHSA-the validated endogenous FAHFA elevated in Glut4-overexpressing, glucose-tolerant AG4OX mouse serum-provides an experimental anchor for adipose secretome research. • Enhances glucose-stimulated insulin secretion (GSIS) under high-glucose challenge (20 mM) in pancreatic islet/beta-cell models. • Critical UHPLC-MS/MS analytical standard enabling regioisomer-specific quantification (LOD 0.01 pg) in plasma/tissue extracts. • Rational probe for GPR120 (FFAR4)-dependent anti-inflammatory and insulin-sensitizing pathways, distinct from GPR40-preferring 13-PAHSA.

Molecular Formula C34H64O4
Molecular Weight 536.9 g/mol
Cat. No. B1162293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-POHSA
Synonyms(Z)-13-(hexadec-9-enoyloxy)octadecanoic acid
Molecular FormulaC34H64O4
Molecular Weight536.9 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O
InChIInChI=1S/C34H64O4/c1-3-5-7-8-9-10-11-12-13-17-20-23-27-31-34(37)38-32(28-24-6-4-2)29-25-21-18-15-14-16-19-22-26-30-33(35)36/h10-11,32H,3-9,12-31H2,1-2H3,(H,35,36)/b11-10-
InChIKeyFHXCZZFHUCAQAA-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-POHSA: A Palmitoleic Acid-Hydroxy Stearic Acid FAHFA for Metabolic and Inflammation Research


13-POHSA (palmitoleic acid-13-hydroxy stearic acid) is an endogenous branched fatty acid ester of hydroxy fatty acid (FAHFA) consisting of palmitoleic acid esterified to the 13-position of 13-hydroxy stearic acid [1]. First identified as part of the FAHFA class of bioactive lipids, its endogenous levels are regulated by metabolic state and have been associated with insulin sensitivity [1]. The compound is characterized by a molecular weight of 536.9 g/mol and molecular formula C34H64O4, and is typically supplied as a purified lipid standard for research use .

Why 13-POHSA Cannot Be Substituted with Other FAHFA Isomers Like 9-POHSA or 12-POHSA


Within the FAHFA lipid class, substitution of 13-POHSA with structurally related isomers (e.g., 9-POHSA, 12-POHSA) or PAHSA-family compounds (e.g., 5-PAHSA, 9-PAHSA) is not scientifically valid. Regioisomerism and acyl chain identity dictate distinct biological activities, metabolic stability, and endogenous distribution profiles [1]. For instance, 9-POHSA has been shown to suppress NF-kB activation in hepatocytes, while the specific activity of 13-POHSA in the same model remains uncharacterized [2]. Furthermore, 13-POHSA (palmitoleic acid-13-hydroxy stearic acid) differs fundamentally from 13-PAHSA (palmitic acid-13-hydroxy stearic acid) by a single double bond, which alters lipid signaling, receptor interaction, and enzymatic degradation by FAHFA hydrolases such as AIG1 and ADTRP [3]. Using a different regioisomer or acyl chain variant introduces uncontrolled variables that compromise data reproducibility and mechanistic interpretation in metabolic research.

Quantitative Differentiation Guide for 13-POHSA Procurement and Research Use


Regioisomer-Specific Endogenous Elevation in the Glucose-Tolerant AG4OX Mouse Model

13-POHSA levels are significantly elevated in the serum of glucose-tolerant AG4OX mice, a transgenic model that overexpresses the Glut4 glucose transporter specifically in adipose tissue [1]. This endogenous elevation is a defining feature that distinguishes 13-POHSA from other POHSA regioisomers such as 9-POHSA and 12-POHSA, for which comparable quantitative data in this specific model have not been reported. The finding suggests a regioisomer-specific association of 13-POHSA with enhanced glucose disposal and insulin sensitivity, making it a targeted research tool distinct from its positional isomers.

Metabolic disease Insulin sensitivity Lipidomics

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) at High Glucose Concentration

13-POHSA has been shown to increase glucose-stimulated insulin secretion (GSIS) specifically under high glucose conditions (20 mM), but not at low glucose (2.5 mM) [1]. This glucose-dependent potentiation is a critical functional characteristic shared by certain bioactive FAHFAs. While direct, head-to-head quantitative comparisons of 13-POHSA versus other POHSA isomers (e.g., 9-POHSA, 12-POHSA) for GSIS potency are not currently available in the published literature, the established class-wide effect provides a foundational basis for its use. Importantly, this activity profile contrasts with the broader anti-inflammatory profile documented for 9-POHSA in hepatocytes [2], highlighting functional divergence among regioisomers.

Diabetes Beta-cell function Insulin secretion

Analytical Distinguishability via Regioisomer-Specific LC-MS/MS Transitions

13-POHSA can be analytically distinguished from its positional isomers (e.g., 9-POHSA, 12-POHSA) and other FAHFA families using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [1]. A highly sensitive UHPLC-MS/MS method with chemical labeling (DMED/d4-DMED) achieved limits of detection (LODs) for labeled FAHFAs ranging from 0.01 to 0.14 pg, enabling specific detection and quantification of 13-POHSA in complex biological matrices such as plasma and tissues [1]. This analytical specificity is critical, as 13-POHSA was successfully detected and quantified as part of a panel of seven endogenous FAHFAs in rat tissues and human serum, demonstrating its unique retention time and fragmentation pattern [1].

Lipidomics Analytical chemistry Biomarker discovery

Differentiation from 13-PAHSA by Acyl Chain Identity (Palmitoleic vs. Palmitic Acid)

13-POHSA (palmitoleic acid-13-hydroxy stearic acid) differs from 13-PAHSA (palmitic acid-13-hydroxy stearic acid) by a single cis-double bond in the acyl chain. This structural variation has functional consequences: palmitoleic acid-containing FAHFAs have been shown to activate GPR120 (FFAR4) with differing potency compared to palmitic acid-containing PAHSAs [1]. Additionally, the endogenous FAHFA hydrolases AIG1 and ADTRP exhibit substrate specificity that is influenced by acyl chain identity, leading to differential in vivo stability and half-life [2]. Therefore, 13-POHSA cannot be considered functionally interchangeable with 13-PAHSA, and procurement decisions must align with the specific signaling pathway (e.g., GPR120 vs. GPR40) or metabolic stability profile under investigation.

Lipid biochemistry Receptor signaling Enzymatic hydrolysis

Optimal Research and Industrial Use Cases for 13-POHSA Based on Empirical Differentiation


Investigating Adipose Tissue-Derived Lipid Signals in Insulin Sensitization

Given the specific elevation of 13-POHSA in the serum of Glut4-overexpressing, glucose-tolerant AG4OX mice [1], this compound is optimally suited for ex vivo and in vivo studies designed to elucidate the role of adipose tissue-derived lipid signals in systemic insulin sensitization. 13-POHSA should be prioritized over other POHSA regioisomers (e.g., 9-POHSA, 12-POHSA) when the research question focuses on the lipid secretome of insulin-sensitive adipose tissue, as its endogenous regulation in this context provides a unique experimental anchor.

Beta-Cell Function and Glucose-Stimulated Insulin Secretion (GSIS) Assays

13-POHSA is an appropriate research tool for investigating the potentiation of glucose-stimulated insulin secretion in pancreatic islets or beta-cell lines under high-glucose challenge (e.g., 20 mM glucose) [1]. While data is currently limited to class-level inference, this functional profile distinguishes it from other regioisomers like 9-POHSA, which have documented anti-inflammatory activity in hepatocytes [2]. 13-POHSA should be selected for studies focused on the intersection of lipid signaling and insulin granule exocytosis.

Lipidomics Method Development and Biomarker Validation Requiring Regioisomer Resolution

13-POHSA serves as a critical analytical standard for developing and validating targeted lipidomics methods that require regioisomer-specific quantification. Its successful inclusion in a validated UHPLC-MS/MS panel with LODs down to 0.01 pg [1] demonstrates its utility for precise measurement in complex biological samples. Procurement of 13-POHSA is essential for laboratories establishing FAHFA lipidomics workflows, particularly those needing to resolve 13-POHSA from its close-eluting positional isomers (9-POHSA, 12-POHSA) in plasma or tissue extracts.

GPR120 (FFAR4) Signaling Studies in Metabolic Tissues

Based on the class-level inference that palmitoleic acid-containing FAHFAs (including POHSA family members) activate the long-chain fatty acid receptor GPR120 (FFAR4) [1], 13-POHSA is a rational selection for pharmacological studies of GPR120 signaling in metabolic tissues (e.g., adipose tissue, enteroendocrine cells, macrophages). 13-POHSA should be chosen over 13-PAHSA (which preferentially signals through GPR40) when the experimental objective is to interrogate GPR120-dependent anti-inflammatory and insulin-sensitizing pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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